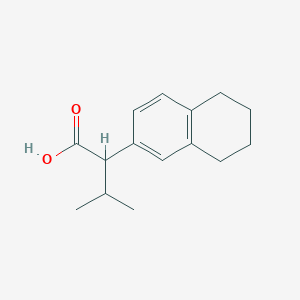

C15H20O2

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H20O2 |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

3-methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid |

InChI |

InChI=1S/C15H20O2/c1-10(2)14(15(16)17)13-8-7-11-5-3-4-6-12(11)9-13/h7-10,14H,3-6H2,1-2H3,(H,16,17) |

InChI Key |

POSQUAUQQCPXQW-UHFFFAOYSA-N |

SMILES |

CC(C)C(C1=CC2=C(CCCC2)C=C1)C(=O)O |

Canonical SMILES |

CC(C)C(C1=CC2=C(CCCC2)C=C1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Sources, Isolation, and Biological Activity of C15H20O2 Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of naturally occurring C15H20O2 isomers, with a focus on the prominent sesquiterpene lactones parthenolide (B1678480) and costunolide (B1669451). This document details their primary botanical sources, quantitative yields, methodologies for extraction and isolation, and an in-depth look at the key signaling pathways they modulate, which are of significant interest in drug discovery and development.

Natural Sources and Quantitative Yield of this compound Isomers

Parthenolide and costunolide are primarily found in plants belonging to the Asteraceae family. The concentration of these isomers can vary significantly based on the plant species, geographical location, time of harvest, and the specific plant part utilized.

Table 1: Natural Sources and Quantitative Yield of Parthenolide (this compound)

| Plant Species | Family | Common Name | Plant Part | Extraction Method | Yield/Concentration |

| Tanacetum parthenium | Asteraceae | Feverfew | Herb (leaves and flowering tops) | HPLC | 0.16% - 0.39%[1] |

| Tanacetum parthenium | Asteraceae | Feverfew | Herb | HPLC | 0.29% - 0.92%[1] |

| Tanacetum parthenium | Asteraceae | Feverfew | Leaves, Flowering Tops, Seeds | HPLC, NMR | High levels |

| Tanacetum parthenium | Asteraceae | Feverfew | Stalks, Roots | HPLC, NMR | Low levels |

| Tanacetum parthenium | Asteraceae | Feverfew | Flower Heads | Supercritical CO2 Extraction | 100 - 330 mg/100 g dry material[2] |

| Tanacetum parthenium | Asteraceae | Feverfew | Flower Heads | Methanol (B129727) Extraction | 763.6 mg/100 g dry material[2] |

| Tanacetum parthenium (from Oaxaca, Mexico) | Asteraceae | Feverfew | Not specified | LC-UV | 0.28% |

| Tanacetum parthenium (from Puebla, Mexico) | Asteraceae | Feverfew | Not specified | LC-UV | 0.25%[3] |

Table 2: Natural Sources and Quantitative Yield of Costunolide (this compound)

| Plant Species | Family | Common Name | Plant Part | Extraction Method | Yield/Concentration |

| Saussurea costus | Asteraceae | Costus | Roots | HPLC-DAD | Not specified, but quantifiable |

| Cichorium intybus (genetically modified) | Asteraceae | Chicory | Taproots | Not specified | 1.5 mg/g fresh weight[4][5] |

| Saussurea lappa | Asteraceae | Costus | Roots | HPLC | Quantifiable, methanol extraction showed highest yield[6] |

| Saussurea lappa (wild root) | Asteraceae | Costus | Roots | HPLC | ~1.257 µg/mL in extract[7] |

| Saussurea lappa (cultivated root) | Asteraceae | Costus | Roots | HPLC | ~1.105 µg/mL in extract[7] |

| Saussurea lappa (callus culture) | Asteraceae | Costus | Callus | HPLC | ~1.118 µg/mL in extract[7] |

Experimental Protocols

The extraction, isolation, and quantification of parthenolide and costunolide from their natural sources are critical for research and development. The following sections detail common experimental methodologies.

Extraction of Parthenolide from Tanacetum parthenium

Objective: To extract parthenolide from the dried aerial parts of feverfew.

Methodology:

-

Plant Material Preparation: The aerial parts of Tanacetum parthenium are collected, air-dried, and powdered to a fine consistency to maximize the surface area for extraction.

-

Solvent Extraction:

-

Maceration: The powdered plant material is soaked in a suitable organic solvent such as methanol, ethanol, or acetonitrile (B52724). The mixture is agitated periodically over several hours to days.[8]

-

Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus is used, where the solvent is continuously cycled over the plant material.[9]

-

Supercritical Fluid Extraction (SFE): Supercritical carbon dioxide, sometimes with a co-solvent like ethanol, is used as a "green" alternative to organic solvents.[2][10]

-

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure at a temperature not exceeding 40°C to yield a crude extract.

Extraction of Costunolide from Saussurea costus

Objective: To extract costunolide from the dried roots of Saussurea costus.

Methodology:

-

Plant Material Preparation: The roots of Saussurea costus are cleaned, dried, and ground into a fine powder.

-

Solvent Extraction:

-

Centrifugation and Concentration: The mixture is centrifuged to separate the supernatant from the solid residue. The supernatants from repeated extractions are pooled, and the solvent is removed under vacuum to obtain the crude costunolide extract.[11]

Isolation and Purification by Chromatography

Objective: To isolate pure parthenolide or costunolide from the crude extract.

Methodology:

-

Column Chromatography (CC): The crude extract is subjected to column chromatography using silica (B1680970) gel as the stationary phase. A gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, and methanol) is used to elute different fractions.

-

High-Performance Liquid Chromatography (HPLC): The fractions containing the target compound are further purified using preparative HPLC. A reversed-phase C18 column is commonly employed with a mobile phase consisting of a mixture of acetonitrile and water.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of parthenolide or costunolide in an extract.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Chromatographic Conditions for Parthenolide:

-

Chromatographic Conditions for Costunolide:

-

Quantification: A calibration curve is generated using a certified reference standard of the respective compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Biosynthetic and Signaling Pathways

Parthenolide and costunolide exert their biological effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for their development as therapeutic agents.

Biosynthesis of Parthenolide and Costunolide

The biosynthesis of these sesquiterpene lactones follows the mevalonate (B85504) pathway, leading to the formation of farnesyl pyrophosphate (FPP), which is a common precursor for all sesquiterpenoids.

Signaling Pathways Modulated by Parthenolide

Parthenolide is well-known for its anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.

Signaling Pathways Modulated by Costunolide

Costunolide has demonstrated significant anti-cancer activity by inducing apoptosis through multiple signaling pathways.

Conclusion

The this compound isomers, parthenolide and costunolide, represent a valuable class of natural products with significant therapeutic potential. Their primary sources within the Asteraceae family are well-established, and robust analytical methods for their quantification are available. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways involved in inflammation and cancer, underscores their importance as lead compounds in drug discovery. This guide provides a foundational resource for researchers and professionals engaged in the exploration and development of these promising natural molecules. Further research into optimizing extraction techniques, exploring a wider range of natural sources, and conducting preclinical and clinical studies will be crucial in translating the therapeutic potential of these compounds into clinical applications.

References

- 1. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 2. researchgate.net [researchgate.net]

- 3. ingentaconnect.com [ingentaconnect.com]

- 4. Frontiers | CRISPR/Cas9 targeted inactivation of the kauniolide synthase in chicory results in accumulation of costunolide and its conjugates in taproots [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. thepab.org [thepab.org]

- 8. The process of extracting parthenolide from feverfew extract. [greenskybio.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Estimation of Costunolide and Dehydrocostus Lactone in Saussurea lappa and its Polyherbal Formulations followed by their Stability Studies Using HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation and Stereochemistry of Costunolide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Costunolide (B1669451), a naturally occurring sesquiterpene lactone of the germacrane (B1241064) class, has been a subject of extensive chemical investigation since its initial isolation. Its unique ten-membered ring structure and significant biological activities have made it a target for synthesis and a lead for drug discovery. This technical guide provides a comprehensive overview of the pivotal experiments and analytical techniques employed in the elucidation of its complex structure and the definitive assignment of its stereochemistry. We will detail the historical chemical degradation studies, modern spectroscopic analysis, and crystallographic confirmation that together unraveled the molecular architecture of costunolide.

Introduction

First isolated in 1960 from the roots of Saussurea costus, (+)-Costunolide is the parent compound of the germacranolide family of sesquiterpene lactones. These compounds are characterized by a ten-membered carbocyclic ring fused to a γ-lactone. The initial structural hypotheses were based on classical chemical methods, which were later unequivocally confirmed and refined by advanced spectroscopic and crystallographic techniques. Understanding the journey of its structure elucidation offers valuable insights into the evolution of natural product chemistry.

Early Structure Elucidation: Chemical Degradation

The foundational work on the structure of costunolide was laid through a series of chemical degradation and transformation experiments. These studies, pioneered by Rao and colleagues, aimed to break down the complex molecule into smaller, identifiable fragments, allowing for the piecing together of its carbon skeleton.

Key Chemical Transformations

A critical step in the early structure elucidation was the correlation of costunolide with a known sesquiterpene, santanolide. This was achieved through a series of chemical reactions that transformed the germacrane skeleton into a eudesmane-type structure.

Experimental Protocol: Conversion of Costunolide to Santanolide

-

Hydrogenation: Costunolide is first hydrogenated to yield dihydrocostunolide, saturating one of the double bonds.

-

Acid-catalyzed Cyclization: Treatment of dihydrocostunolide with acid induces a transannular cyclization, converting the 10-membered ring into a bicyclic decalin system characteristic of eudesmanolides.

-

Further Transformations: Subsequent functional group manipulations lead to the formation of santanolide 'c', a compound of known structure.

This conversion was instrumental in establishing the carbon framework and the relative position of the lactone ring and methyl groups.

The logical workflow for these early chemical studies can be visualized as follows:

Spectroscopic Analysis: Unraveling the Connectivity

The advent of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), revolutionized the structure elucidation of natural products. For costunolide, NMR provided direct evidence for its connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments have been crucial in the complete assignment of the costunolide structure.

Experimental Protocol: NMR Analysis of Costunolide

-

Sample Preparation: A sample of costunolide (typically 5-10 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, ~0.5 mL) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number and types of protons and their splitting patterns (coupling constants, J), which reveals adjacent protons. The ¹³C NMR spectrum indicates the number of carbon atoms and their chemical environment.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing the connectivity of proton spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for connecting different spin systems and identifying quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, providing critical information for determining the relative stereochemistry.

-

Data Presentation: NMR Spectroscopic Data for Costunolide

The following table summarizes the ¹H and ¹³C NMR data for costunolide, compiled from various spectroscopic studies.

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH) | Multiplicity (J in Hz) |

| 1 | 127.3 | 4.79 | dd (10.0, 9.5) |

| 2 | 27.2 | 2.50, 2.15 | m |

| 3 | 39.7 | 2.45, 2.05 | m |

| 4 | 141.8 | - | - |

| 5 | 150.2 | 4.85 | d (9.5) |

| 6 | 82.1 | 3.95 | t (9.5) |

| 7 | 50.8 | 2.75 | m |

| 8 | 28.1 | 2.30, 2.00 | m |

| 9 | 35.2 | 2.60, 2.20 | m |

| 10 | 125.1 | - | - |

| 11 | 140.1 | - | - |

| 12 | 170.5 | - | - |

| 13 | 120.9 | 6.22, 5.58 | d (3.0), d (3.0) |

| 14 | 16.2 | 1.45 | s |

| 15 | 17.5 | 1.70 | s |

Stereochemistry Determination

The determination of the stereochemistry of costunolide involves establishing both the relative and absolute configuration of its chiral centers.

Relative Stereochemistry from NOESY

The Nuclear Overhauser Effect (NOE) is a powerful tool for determining the spatial proximity of protons. Key NOE correlations in costunolide are instrumental in defining its relative stereochemistry.

Key NOESY Correlations:

-

A strong NOE correlation between the proton at C-6 and one of the protons at C-8 helps to establish the cis-fusion of the lactone ring.

-

Correlations between the methyl protons at C-14 and protons at C-1 and C-9 provide information about the conformation of the ten-membered ring.

The logical flow for using NOESY data to determine relative stereochemistry is as follows:

Absolute Configuration

The absolute configuration of costunolide was determined through a combination of X-ray crystallography and chiroptical methods such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). The sign of the Cotton effect in the ORD/CD spectrum, associated with the n→π* transition of the α,β-unsaturated lactone chromophore, can be correlated to the absolute stereochemistry of the lactone ring fusion.

X-ray Crystallography: The Definitive Proof

The ultimate confirmation of the structure and relative stereochemistry of costunolide was provided by single-crystal X-ray diffraction analysis. This technique provides a precise three-dimensional map of the atoms in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: High-quality single crystals of costunolide are grown, typically by slow evaporation of a suitable solvent.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined (structure solution) and then refined to best fit the observed diffraction data.

Data Presentation: Crystallographic Data for Costunolide

The following table summarizes the key crystallographic parameters for costunolide.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 9.98 Å |

| b | 10.55 Å |

| c | 13.12 Å |

| α, β, γ | 90° |

| Z (Molecules per unit cell) | 4 |

Conclusion

The structure elucidation of costunolide is a classic example of the power of a synergistic approach, combining chemical and physical methods. The initial hypotheses derived from chemical degradation were elegantly confirmed and detailed by the application of advanced spectroscopic techniques, with the final, unambiguous proof of structure and stereochemistry provided by X-ray crystallography. This comprehensive understanding of its molecular architecture is fundamental for the ongoing research into its biological activities and its potential as a scaffold for the development of new therapeutic agents.

A Comprehensive Technical Guide to the Biological Activities of Alantolactone and Isoalantolactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alantolactone (B1664491) and isoalantolactone (B1672209) are isomeric sesquiterpene lactones, natural compounds predominantly isolated from the roots of plants such as Inula helenium (Elecampane), Inula racemosa, and Aucklandia lappa. These bioactive molecules have garnered significant scientific attention for their diverse and potent pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties. This guide provides an in-depth overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to facilitate further research and drug development.

Anticancer Activity

Both alantolactone and its isomer, isoalantolactone, exhibit significant cytotoxic effects against a wide array of cancer cell lines. Their anticancer activity is multifaceted, primarily driven by the induction of apoptosis, generation of oxidative stress, and modulation of critical cell signaling pathways that are often dysregulated in cancer.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The IC50 values for alantolactone and isoalantolactone vary across different cancer cell lines and exposure times, indicating a degree of selectivity.

Table 1: Cytotoxicity (IC50) of Alantolactone in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| 143B | Osteosarcoma | 4.25 | Not Specified |

| MG63 | Osteosarcoma | 6.96 | Not Specified |

| U2OS | Osteosarcoma | 5.53 | Not Specified |

| HeLa | Cervical Cancer | 8.15 - 20.76 | 24 |

| SiHa | Cervical Cancer | 37.24 | 24 |

| MCF-7 | Breast Cancer | 24.29 | 48 |

| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified |

| SKOV-3 | Ovarian Cancer | 32.0 | 24 |

| SKOV-3 | Ovarian Cancer | 9.66 | 48 |

| SKOV-3 | Ovarian Cancer | 8.05 | 72 |

| PC-3 | Prostate Cancer | 3.06 | 24 |

| PC-3 | Prostate Cancer | 1.67 | 48 |

| PC-3 | Prostate Cancer | 1.56 | 72 |

| A549 | Lung Cancer | Not Specified | Not Specified |

| THP-1 | Leukemia | 20-40 (Effective dose) | 12 |

| HepG2 | Liver Cancer | Not Specified | Not Specified |

| Note: IC50 values can vary based on experimental conditions. |

Table 2: Cytotoxicity (IC50) of Isoalantolactone in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| PANC-1 | Pancreatic Cancer | ~20-40 (Effective dose) | 24 |

| LNCaP | Prostate Cancer | Dose-dependent inhibition | Not Specified |

| PC-3 | Prostate Cancer | Dose-dependent inhibition | Not Specified |

| DU-145 | Prostate Cancer | Dose-dependent inhibition | Not Specified |

| U2OS | Osteosarcoma | Not Specified | Not Specified |

| ECA109 | Esophageal Cancer | Not Specified | Not Specified |

| Hep3B | Liver Cancer | Dose-dependent inhibition | 48 |

| Note: Many studies report dose-dependent inhibition rather than a specific IC50 value. |

Molecular Mechanisms of Anticancer Activity

The anticancer effects of alantolactone and isoalantolactone are attributed to their ability to modulate multiple signaling pathways and cellular processes.

A primary mechanism for both compounds is the induction of intracellular reactive oxygen species (ROS). Cancer cells, which already have a higher basal level of ROS compared to normal cells, are pushed beyond a toxic threshold by these compounds, leading to oxidative stress-mediated apoptosis. This ROS generation is linked to the dissipation of the mitochondrial membrane potential (MMP), release of cytochrome c from the mitochondria into the cytosol, and subsequent activation of the caspase cascade.

Both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways are activated. Studies show that alantolactone and isoalantolactone can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby increasing the Bax/Bcl-2 ratio. This shift promotes mitochondrial outer membrane permeabilization. The released cytochrome c activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of PARP and ultimately, cell death. Isoalantolactone has also been shown to upregulate Death Receptor 5 (DR5), implicating the extrinsic pathway.

Caption: ROS-Mediated Apoptosis by Alantolactone & Isoalantolactone.

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many human cancers. Alantolactone has been identified as a potent inhibitor of the STAT3 pathway. It effectively suppresses both constitutive and interleukin-6-inducible STAT3 activation by inhibiting its phosphorylation at tyrosine 705. This inhibition prevents STAT3 dimerization and translocation to the nucleus, thereby downregulating the expression of its downstream target genes, which include anti-apoptotic proteins like survivin and Bcl-xL, and cell cycle regulators like cyclin D1.

Caption: Inhibition of the STAT3 Signaling Pathway by Alantolactone.

The Nuclear Factor-kappa B (NF-κB) pathway is another pro-survival pathway that is constitutively active in many cancers. Alantolactone and isoalantolactone inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. This traps NF-κB in the cytoplasm, preventing its nuclear translocation and the transcription of target genes involved in inflammation, cell survival, and proliferation.

Additionally, these compounds have been shown to interfere with other signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, further contributing to their anticancer effects.

Experimental Protocols for Anticancer Activity Screening

-

Objective: To determine the cytotoxic effect (IC50 value) of Alantolactone or Isoalantolactone on a cancer cell line.

-

Principle: The MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

-

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (Alantolactone or Isoalantolactone) in complete medium from a stock solution (typically in DMSO). Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO-treated) and a blank (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

-

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

-

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the compound for the specified duration.

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, then combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

-

Objective: To investigate the effect of the compound on the expression levels of key proteins in signaling pathways (e.g., STAT3, p-STAT3, Bcl-2, Bax, Caspase-3).

-

Procedure:

-

Protein Extraction: Treat cells as desired, then lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the specific primary antibody (e.g., anti-p-STAT3) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Anti-inflammatory Activity

Isoalantolactone, in particular, has demonstrated potent anti-inflammatory effects. Neuroinflammation and peripheral inflammation models have shown its efficacy in reducing the production of pro-inflammatory mediators.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory properties of isoalantolactone are primarily mediated through the inhibition of the NF-κB signaling pathway. In LPS-stimulated microglia or macrophage cells, isoalantolactone attenuates the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). It achieves this by suppressing LPS-induced NF-κB activation.

Furthermore, isoalantolactone can activate the GSK-3β-Nrf2 signaling pathway. It increases the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream antioxidant enzyme, Heme Oxygenase-1 (HO-1), which contributes to its anti-inflammatory and neuroprotective effects.

Caption: Anti-inflammatory Mechanism of Isoalantolactone.

Experimental Protocol for Anti-inflammatory Activity

-

Objective: To measure the effect of a compound on the transcriptional activity of NF-κB.

-

Principle: This assay uses a reporter plasmid where the firefly luciferase gene is under the control of a promoter containing multiple NF-κB binding sites. When NF-κB is activated and translocates to the nucleus, it binds to these sites and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to NF-κB activity. A second plasmid expressing Renilla luciferase is co-transfected to normalize for transfection efficiency.

-

Procedure:

-

Cell Seeding: Seed cells (e.g., RAW 264.7 or HEK293T) into a 24-well plate.

-

Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as LPS (1 µg/mL) or TNF-α (10 ng/mL), for 6-8 hours to induce NF-κB activation.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Measurement: Measure firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.

-

Data Analysis: Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal for each sample. Compare the values from the compound-treated groups to the stimulated control to determine the percentage of inhibition.

-

Antimicrobial and Antifungal Activity

Alantolactone and isoalantolactone possess a broad spectrum of antimicrobial and antifungal activities. They have been shown to be effective against various pathogenic bacteria and fungi.

Antimicrobial and Antifungal Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Antimicrobial and Antifungal Activity (MIC) of Alantolactone and Isoalantolactone

| Compound | Organism | Type | MIC (µg/mL) |

| Alantolactone | Candida albicans | Fungus | 18 - 72 |

| Alantolactone | Candida krusei | Fungus | 18 - 72 |

| Alantolactone | Candida tropicalis | Fungus | 18 - 72 |

| Alantolactone | Candida glabrata | Fungus | 18 - 72 |

| Isoalantolactone | Candida albicans | Fungus | 25 - 50 |

| Isoalantolactone | Aspergillus flavus | Fungus | 25 - 50 |

| Isoalantolactone | Aspergillus niger | Fungus | 25 - 50 |

| Isoalantolactone | Staphylococcus aureus | Bacteria (Gram+) | 100 |

| Isoalantolactone | Bacillus subtilis | Bacteria (Gram+) | 125 |

| Isoalantolactone | Escherichia coli | Bacteria (Gram-) | 425 |

| Isoalantolactone | Pseudomonas fluorescens | Bacteria (Gram-) | 150 |

| Note: MIC values can vary depending on the specific strain and testing methodology. |

Mechanisms of Antimicrobial and Antifungal Action

The exact mechanisms are still under investigation, but several modes of action have been proposed. For antifungal activity against Candida albicans, alantolactone has been shown to inhibit adhesion, the transition from yeast to hyphal form (a key virulence factor), and biofilm formation. It appears to increase the permeability of the fungal cell membrane, and the generation of ROS also contributes to its antifungal effect. For isoalantolactone, one proposed mechanism involves the inhibition of enzymes crucial for ergosterol (B1671047) biosynthesis (Erg11 and Erg6), leading to a defective cell membrane. In bacteria, isoalantolactone has been shown to inactivate β-lactamase, suggesting it could be used as a β-lactamase inhibitor to restore the efficacy of penicillin-type antibiotics against resistant strains of S. aureus.

Experimental Protocol for Antimicrobial/Antifungal Activity

-

Objective: To determine the MIC of a compound against a specific microorganism.

-

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after a defined incubation period.

-

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria).

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

Reading Results: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a plate reader at 600 nm.

-

Conclusion

Alantolactone and isoalantolactone are highly promising natural compounds with a remarkable range of biological activities. Their potent anticancer effects, mediated through the induction of ROS-dependent apoptosis and the inhibition of key oncogenic signaling pathways like STAT3 and NF-κB, make them attractive candidates for further development as cancer chemotherapeutics. Their anti-inflammatory, antimicrobial, and antifungal properties further broaden their therapeutic potential.

The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals. Future research should focus on in vivo efficacy and safety studies, pharmacokinetic profiling, and the development of drug delivery systems to enhance bioavailability. Additionally, exploring synergistic combinations with existing therapies could unlock new and more effective treatment strategies for a variety of diseases. The continued investigation of these versatile sesquiterpene lactones holds great promise for the future of medicine.

Atractylenolides I, II, and III: A Technical Guide to Their Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractylenolides I, II, and III are the primary bioactive sesquiterpene lactones isolated from the rhizome of Atractylodes macrocephala, a perennial herb used in traditional Chinese medicine.[1][2] Modern pharmacological research has identified these compounds as possessing a wide array of therapeutic properties, including anti-inflammatory, anti-cancer, neuroprotective, and other organ-protective effects.[1][3] Their diverse biological activities stem from their ability to modulate key cellular signaling pathways.[2] This technical guide provides an in-depth overview of the core pharmacological properties of Atractylenolide I, II, and III, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to support further research and drug development endeavors.

Core Pharmacological Properties

The pharmacological activities of Atractylenolide I, II, and III are multifaceted, with each compound exhibiting distinct and overlapping effects. Atractylenolide I and III have demonstrated potent anti-inflammatory and organ-protective properties, while Atractylenolide I and II show notable anti-cancer activities. The pharmacological effects of Atractylenolide II are less frequently reported in the literature.[1][2]

Anti-Inflammatory Effects

Atractylenolides, particularly I and III, exert significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[2] Their mechanisms of action primarily involve the modulation of the TLR4/NF-κB, PI3K/Akt, and MAPK signaling pathways.[2][4]

Anti-Cancer Effects

All three atractylenolides have demonstrated anti-cancer properties across various cancer cell lines.[2] Their anti-neoplastic activities are largely attributed to the induction of apoptosis and the inhibition of cancer cell proliferation, often through the regulation of the JAK2/STAT3 signaling pathway.[1][2] Atractylenolide I, for instance, has been shown to induce apoptosis and suppress glycolysis in colorectal cancer cells by blocking the JAK2/STAT3 signaling pathway.[3]

Organ-Protective and Neuroprotective Effects

Atractylenolides have been shown to confer protective effects on various organs, including the heart, liver, lungs, kidneys, stomach, intestines, and the nervous system.[2] This protection is achieved through the modulation of oxidative stress, attenuation of inflammatory responses, and activation of anti-apoptotic signaling pathways.[2] Atractylenolide III has been specifically noted for its neuroprotective effects, reducing glutamate-induced neuronal death by partially blocking the Caspase signaling pathway.[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the pharmacological effects of Atractylenolide I, II, and III. This data is essential for comparing the potency and efficacy of each compound.

| Compound | Assay | Cell Line/Model | IC50 / Inhibition | Reference |

| Atractylenolide I | TNF-α Production | LPS-stimulated peritoneal macrophages | 23.1 µM | [2] |

| NO Production | LPS-activated peritoneal macrophages | 41.0 µM | [2] | |

| iNOS Activity | LPS-activated peritoneal macrophages | 67.3 µM | [2] | |

| Angiogenesis (in vivo) | Freund's complete adjuvant-induced mouse air pouch model | ID50: 15.15 mg/kg | ||

| Angiogenesis (in vitro) | Mice aortic ring co-cultured with peritoneal macrophages | ID50: 3.89 µg/ml | ||

| Atractylenolide II | NO Production | LPS-induced RAW 264.7 cells | 17.73 µM | [3] |

| Atractylenolide III | TNF-α Production | LPS-stimulated peritoneal macrophages | 56.3 µM | [2] |

| NO Production | LPS-activated peritoneal macrophages | 45.1% inhibition at 100 µM | [2] | |

| iNOS Activity | LPS-activated peritoneal macrophages | 76.1 µM | [2] |

Table 1: Anti-Inflammatory and Anti-Angiogenic Activity of Atractylenolides

| Compound | Cell Line | IC50 | Reference |

| Atractylenolide I | MCF-7 (Breast Cancer) | 251.25 ± 27.40 µM (24h), 212.44 ± 18.76 µM (48h), 172.49 ± 18.32 µM (72h) | |

| MDA-MB-231 (Breast Cancer) | 164.13 ± 17.90 µM (24h), 139.21 ± 17.67 µM (48h), 105.68 ± 10.58 µM (72h) | ||

| Atractylenolide II | DU145 (Prostate Cancer) | Inhibition at 50 and 100 µM | [3] |

| LNCaP (Prostate Cancer) | Inhibition at 50 and 100 µM | [3] | |

| Atractylenolide III | HCT-116 (Colorectal Cancer) | Significant inhibition (concentration-dependent) |

Table 2: Anti-Cancer Activity of Atractylenolides

Key Signaling Pathways

The pharmacological effects of Atractylenolide I, II, and III are mediated through their interaction with several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

TLR4/NF-κB Signaling Pathway in Inflammation

Atractylenolide I and III have been shown to inhibit the TLR4/NF-κB signaling pathway, a critical pathway in the inflammatory response.

Caption: Inhibition of the TLR4/NF-κB pathway by Atractylenolide I & III.

JAK2/STAT3 Signaling Pathway in Cancer

The JAK2/STAT3 pathway is a key target for the anti-cancer effects of atractylenolides.

Caption: Inhibition of the JAK2/STAT3 pathway by Atractylenolides.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of atractylenolides, offering a practical guide for researchers.

In Vitro Anti-inflammatory Assay (LPS-induced NO Production)

Objective: To evaluate the inhibitory effect of atractylenolides on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cells.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of Atractylenolide I, II, or III for 1 hour. Include a vehicle control (e.g., DMSO).

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

-

Nitrite (B80452) Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a sodium nitrite standard curve.

-

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of atractylenolides on cancer cells.

Cell Lines: Colorectal cancer cell lines (e.g., HCT116, HT-29).

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Atractylenolide I, II, or III for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for NF-κB Pathway

Objective: To investigate the effect of atractylenolides on the activation of the NF-κB signaling pathway.

Methodology:

-

Protein Extraction: After treatment with atractylenolides and/or LPS, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, and β-actin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for investigating the pharmacological properties of atractylenolides.

Caption: General experimental workflow for atractylenolide research.

Conclusion

Atractylenolides I, II, and III are promising natural compounds with a broad spectrum of pharmacological activities. Their ability to modulate key signaling pathways involved in inflammation, cancer, and cell survival underscores their potential as lead compounds for the development of novel therapeutics. This technical guide provides a comprehensive resource for researchers, summarizing the current knowledge on their pharmacological properties, quantitative data, and experimental methodologies. Further investigation into the detailed molecular mechanisms and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

- 1. Frontiers | Atractylenolide I Induces Apoptosis and Suppresses Glycolysis by Blocking the JAK2/STAT3 Signaling Pathway in Colorectal Cancer Cells [frontiersin.org]

- 2. Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Atractylenolide I Induces Apoptosis and Suppresses Glycolysis by Blocking the JAK2/STAT3 Signaling Pathway in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Atractylenolide-I Suppresses Tumorigenesis of Breast Cancer by Inhibiting Toll-Like Receptor 4-Mediated Nuclear Factor-κB Signaling Pathway [frontiersin.org]

Inula helenium as a Source of Alantolactone: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Inula helenium, commonly known as elecampane, is a perennial plant belonging to the Asteraceae family. It has a long history of use in traditional medicine, and modern research has identified its key bioactive constituents as sesquiterpenoid lactones, primarily alantolactone (B1664491) and its isomer, isoalantolactone (B1672209).[1][2] Alantolactone has garnered significant scientific interest due to its diverse pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antifungal properties.[3][4] This technical guide provides an in-depth overview of Inula helenium as a source of alantolactone, focusing on extraction methodologies, quantitative analysis, and the molecular mechanisms of action of this promising natural compound.

Quantitative Analysis of Alantolactone from Inula helenium

The concentration of alantolactone in Inula helenium roots can vary depending on the extraction method and the specific subspecies of the plant. The following tables summarize the quantitative data from various studies on the yield of alantolactone and its isomer, isoalantolactone.

Table 1: Yield of Alantolactone and Isoalantolactone from Inula helenium using Different Extraction Methods

| Extraction Method | Solvent | Plant Part | Alantolactone Yield | Isoalantolactone Yield | Reference |

| Microwave-Assisted Extraction (MAE) | 80% Ethanol (B145695) | Roots | 31.83 ± 2.08 mg/g | 21.25 ± 1.37 mg/g | [5] |

| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | Roots | 5.56 mg/g (of extract) | 7.7 mg/g (of extract) | [6] |

| Maceration | Methanol (B129727) then n-hexane | Roots | 256.71 ± 0.44 mg/g (of fraction) | 322.62 ± 0.64 mg/g (of fraction) | [2][7] |

| Maceration | Methanol | Roots | 1.6338 ± 0.0198% (w/w) | Not specified | [8] |

Table 2: Quantitative Analysis of Alantolactone and Isoalantolactone in Inula helenium Extracts

| Analytical Method | Plant Material | Alantolactone Content | Isoalantolactone Content | Reference |

| RP-HPLC | Roots of Inula helenium subsp. turcoracemosa | 1.6338 ± 0.0198% (w/w) | Not specified | [8] |

| HPLC | 70% ethanol extract of roots | 5.56 mg/g of extract | 7.7 mg/g of extract | [6] |

| LC-UV | Sesquiterpene lactone-rich fraction (SFIH) from roots | 256.71 ± 0.44 mg/g | 322.62 ± 0.64 mg/g | [2] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and key biological assays related to alantolactone from Inula helenium.

Extraction of Alantolactone from Inula helenium Roots

Protocol 1: Microwave-Assisted Extraction (MAE) [5]

-

Plant Material Preparation: Dry the roots of Inula helenium and grind them into a fine powder, passing it through a 140-mesh sieve.

-

Extraction Procedure:

-

Mix 1.0 g of the powdered plant material with 15 mL of 80% ethanol solution in a microwave-safe vessel.

-

Place the vessel in a microwave extractor.

-

Irradiate the mixture for 120 seconds at a constant temperature of 50°C.

-

-

Sample Recovery:

-

After extraction, filter the mixture to separate the extract from the solid plant residue.

-

The resulting extract can be concentrated under reduced pressure for further analysis.

-

Protocol 2: Ultrasound-Assisted Extraction (UAE) [9]

-

Plant Material Preparation: Use 0.5 g of dried, powdered Inula helenium root.

-

Extraction Procedure:

-

Place the plant material in an Erlenmeyer flask with 10 mL of 70% aqueous ethanol (for a solid/solvent ratio of 1:20 w/v).

-

Submerge the flask in an ultrasonic bath and sonicate for 30 minutes.

-

Maintain the temperature at 25 ± 1°C by periodically adding ice to the bath.

-

-

Sample Recovery:

-

Filter the extract.

-

To prepare for analysis, remove the solvent under vacuum.

-

Dissolve the concentrated extract in 10 mL of water and perform a liquid-liquid extraction with diethyl ether (3 x 10 mL).

-

Combine the ether fractions, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude lactone fraction.

-

Isolation and Purification of Alantolactone[11]

-

Initial Extraction: Perform a large-scale extraction of Inula helenium roots with methanol using a magnetic stirrer for 6 hours at 50°C.

-

Solvent Partitioning:

-

Evaporate the methanol from the crude extract.

-

Further extract the residue with n-hexane to isolate the less polar compounds, including alantolactone.

-

-

Chromatography:

-

The n-hexane fraction can be subjected to preparative Thin-Layer Chromatography (TLC) or column chromatography for the isolation of the alantolactone and isoalantolactone mixture.

-

Biological Assays

Protocol 3: Cell Viability (MTT) Assay [10]

-

Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 1x10⁴ cells/well) and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of alantolactone and a vehicle control.

-

Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

-

MTT Reagent Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Remove the media and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength of approximately 570 nm.

Protocol 4: Western Blot Analysis [10]

-

Cell Lysis and Protein Quantification:

-

Lyse alantolactone-treated cells in RIPA buffer supplemented with phosphatase and protease inhibitors.

-

Quantify the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE: Denature the protein lysates and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Incubate the membrane in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Signaling Pathways and Mechanisms of Action

Alantolactone exerts its biological effects, particularly its anticancer activities, by modulating multiple cellular signaling pathways. A key mechanism is the induction of reactive oxygen species (ROS), which leads to oxidative stress and subsequent apoptosis in cancer cells.[10][11]

Key Signaling Pathways Modulated by Alantolactone

-

NF-κB Signaling Pathway: Alantolactone has been shown to inhibit the NF-κB signaling pathway.[12][13] It can suppress the phosphorylation of IκB-α and IKK, which prevents the translocation of the p65 and p50 NF-κB subunits to the nucleus.[12] This inhibition of NF-κB activation contributes to the anti-inflammatory and pro-apoptotic effects of alantolactone.[12][14]

-

STAT3 Signaling Pathway: Alantolactone is a selective inhibitor of STAT3 activation.[15][16] It suppresses both constitutive and inducible STAT3 activation at tyrosine 705, leading to a decrease in STAT3 translocation to the nucleus and the expression of its target genes.[16]

-

MAPK Signaling Pathway: Alantolactone can modulate the MAPK signaling pathway. It has been observed to enhance the phosphorylation of p38 MAPK, which is involved in its apoptosis-promoting effects.[11][13]

-

Apoptosis Pathways: Alantolactone induces apoptosis through both intrinsic and extrinsic pathways.[11][12] It can regulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, dissipation of the mitochondrial membrane potential, and activation of caspases.[15]

Visualizations

Experimental Workflow and Signaling Diagrams

Caption: Workflow for Alantolactone Extraction and Analysis.

Caption: Alantolactone's Key Signaling Pathways.

References

- 1. Alantolactone: A Natural Plant Extract as a Potential Therapeutic Agent for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Sesquiterpene Lactone-Rich Fraction of Inula helenium L. Enhances the Antitumor Effect of Anti-PD-1 Antibody in Colorectal Cancer: Integrative Phytochemical, Transcriptomic, and Experimental Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. search.library.brandeis.edu [search.library.brandeis.edu]

- 4. Synthetic and Pharmacological Activities of Alantolactone and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microwave-assisted Extraction of Alantolactone and Isoalantolactone from Inula helenium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. turkjps.org [turkjps.org]

- 9. Ultrasound-assisted extraction of alantolactone and isoalantolactone from Inula helenium roots - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Alantolactone: A Natural Plant Extract as a Potential Therapeutic Agent for Cancer [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Alantolactone selectively suppresses STAT3 activation and exhibits potent anticancer activity in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Costunolide's Anti-Cancer Mechanisms: A Technical Guide for Researchers

An In-depth Examination of the Molecular Underpinnings of a Promising Natural Compound in Oncology

Costunolide (B1669451), a naturally occurring sesquiterpene lactone, has emerged as a significant subject of interest in oncological research. Extensive preclinical studies have demonstrated its potent anti-cancer activities across a spectrum of malignancies, including but not limited to breast, lung, prostate, ovarian, and skin cancers. This technical guide synthesizes the current understanding of costunolide's mechanisms of action, providing researchers, scientists, and drug development professionals with a comprehensive overview of its effects on cancer cells. This document details its impact on critical signaling pathways, the induction of programmed cell death, and cell cycle regulation, supported by quantitative data, experimental methodologies, and visual representations of the molecular cascades involved.

Core Anti-Cancer Mechanisms of Costunolide

Costunolide exerts its anti-neoplastic effects through a multi-pronged approach, targeting key cellular processes that are fundamental to cancer cell proliferation, survival, and metastasis. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the modulation of crucial intracellular signaling pathways.[1] Furthermore, costunolide has been shown to inhibit angiogenesis and metastasis, suggesting a broad therapeutic potential.[2]

Induction of Apoptosis: The Intrinsic and Extrinsic Pathways

A hallmark of costunolide's anti-cancer activity is its ability to induce apoptosis, or programmed cell death, in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[1]

Intrinsic Pathway: Costunolide treatment often leads to the generation of reactive oxygen species (ROS), which plays a pivotal role in initiating the mitochondrial apoptotic cascade.[3][4] This is characterized by a decrease in the mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytosol.[5][6] This event triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[7][8] The regulation of this pathway is tightly controlled by the Bcl-2 family of proteins. Costunolide has been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while up-regulating the expression of pro-apoptotic proteins such as Bax.[3][5][7]

Extrinsic Pathway: Costunolide can also initiate apoptosis through the extrinsic pathway by modulating death receptors on the cell surface. In some cancer cell lines, such as estrogen receptor-negative breast cancer cells, costunolide treatment leads to the activation of Fas, which recruits the Fas-associated death domain (FADD).[2] This recruitment subsequently activates caspase-8, which then directly activates caspase-3, converging with the intrinsic pathway to execute apoptosis.[1]

Cell Cycle Arrest: Halting Cancer Cell Proliferation

Costunolide effectively halts the proliferation of cancer cells by inducing cell cycle arrest at different phases, primarily the G2/M and G1/S phases.[1][7]

G2/M Phase Arrest: In several cancer cell types, including bladder and breast cancer, costunolide induces arrest at the G2/M transition.[1][9] This is often associated with the downregulation of key regulatory proteins such as Cyclin B1 and Cdc2 (also known as CDK1).[1] The compound can also increase the expression of cyclin-dependent kinase inhibitors like p21.[1] For instance, in bladder cancer T24 cells, costunolide treatment (25 and 50 μM for 24h) significantly increased the proportion of cells in the G2/M phase from 13.78% to 25.64% and 41.32%, respectively.[1]

G1/S Phase Arrest: In other contexts, such as in human lung squamous carcinoma cells, costunolide has been observed to cause cell cycle arrest at the G1/S checkpoint.[7] This arrest prevents the cells from entering the DNA synthesis phase, thereby inhibiting their replication.

Modulation of Key Signaling Pathways

Costunolide's anti-cancer effects are intricately linked to its ability to interfere with multiple signaling pathways that are often dysregulated in cancer.

4.1. STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a crucial role in cell proliferation, survival, and angiogenesis. Costunolide has been shown to inhibit the activation of STAT3 by decreasing its phosphorylation at Tyr-705.[10] This inhibition is mediated, at least in part, by the downregulation of upstream kinases such as JAK1 and JAK2.[2][11] The inhibitory effect of costunolide on STAT3 is also linked to its ability to deplete intracellular glutathione (B108866) (GSH), leading to the S-glutathionylation of STAT3, which prevents its activation.[11][12]

4.2. NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is another critical transcription factor that promotes inflammation, cell survival, and metastasis. Costunolide effectively suppresses the NF-κB signaling pathway.[13][14] It achieves this by inhibiting the phosphorylation of IKK and IκBα, which prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[13] By inhibiting NF-κB, costunolide downregulates the expression of its target genes, including the matrix metalloproteinase-9 (MMP-9), which is involved in cancer cell invasion and metastasis.[2][13]

4.3. PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Costunolide has been demonstrated to inhibit this pathway in various cancer cells.[15][16] It can directly bind to and inhibit the activity of Akt, thereby preventing the phosphorylation and activation of its downstream targets, including mTOR, GSK-3β, p70S6K, and 4E-BP1.[15][16] Inhibition of this pathway contributes significantly to costunolide's anti-proliferative and pro-apoptotic effects.

4.4. MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in regulating a wide range of cellular processes. The effect of costunolide on the MAPK pathway appears to be context-dependent. In some cancer cells, it suppresses the ERK pathway while activating the stress-activated JNK and p38 pathways.[5][17] Activation of JNK and p38 is often associated with the induction of apoptosis.[5] The generation of ROS by costunolide can act as an upstream activator of the JNK pathway.[15]

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-cancer effects of costunolide from various studies.

Table 1: IC50 Values of Costunolide in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H1299 | Non-small-cell lung cancer | 23.93 ± 1.67 | [18] |

| MCF-7 | Breast Cancer | 40 | [9] |

| MDA-MB-231 | Breast Cancer | 40 | [9] |

| OAW42-A | Multidrug-resistant ovarian cancer | 25 | [8] |

| HA22T/VGH | Hepatocellular carcinoma | 4.7 | [19] |

Table 2: Effect of Costunolide on Cell Cycle Distribution and Apoptosis

| Cell Line | Treatment | % Cells in G2/M | % Apoptotic Cells | Reference |

| T24 | Control | 13.78 ± 1.26 | 4.41 ± 0.42 | [1][3] |

| T24 | 25 µM Costunolide (24h) | 25.64 ± 2.16 | 21.43 ± 1.36 | [1][3] |

| T24 | 50 µM Costunolide (24h) | 41.32 ± 2.66 | 52.87 ± 1.53 | [1][3] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to study the effects of costunolide.

6.1. Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of costunolide or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control group, and the IC50 value is determined.

6.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Cells are treated with costunolide as described for the viability assay.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.

6.3. Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Cells are treated and harvested as described above.

-

Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI) for at least 30 minutes at room temperature in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

6.4. Western Blot Analysis

-

Protein Extraction: Following treatment with costunolide, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against the proteins of interest overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The intensity of the bands is quantified using densitometry software, and the expression levels are normalized to a loading control (e.g., β-actin or GAPDH).

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed.

Figure 1: Signaling pathways of costunolide-induced apoptosis.

Figure 2: Mechanism of costunolide-induced cell cycle arrest.

Figure 3: Inhibition of key oncogenic signaling pathways by costunolide.

Figure 4: General experimental workflow for Western Blot analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of Apoptosis by Costunolide in Bladder Cancer Cells is Mediated through ROS Generation and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Costunolide Induces Autophagy and Apoptosis by Activating ROS/MAPK Signaling Pathways in Renal Cell Carcinoma [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Costunolide induces G1/S phase arrest and activates mitochondrial-mediated apoptotic pathways in SK-MES 1 human lung squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Costunolide Inhibits the Growth of OAW42-A Multidrug-Resistant Human Ovarian Cancer Cells by Activating Apoptotic and Autophagic Pathways, Production of Reactive Oxygen Species (ROS), Cleaved Caspase-3 and Cleaved Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxic Impact of Costunolide Isolated from Costus speciosus on Breast Cancer via Differential Regulation of Cell Cycle-An In-vitro and In-silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Costunolide inhibits osteosarcoma growth and metastasis via suppressing STAT3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Two naturally occurring terpenes, dehydrocostuslactone and costunolide, decrease intracellular GSH content and inhibit STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Two Naturally Occurring Terpenes, Dehydrocostuslactone and Costunolide, Decrease Intracellular GSH Content and Inhibit STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Saussurea lappa Clarke-Derived Costunolide Prevents TNFα-Induced Breast Cancer Cell Migration and Invasion by Inhibiting NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Saussurea lappa Clarke-Derived Costunolide Prevents TNF α -Induced Breast Cancer Cell Migration and Invasion by Inhibiting NF- κ B Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Costunolide suppresses melanoma growth via the AKT/mTOR pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Costunolide, a Sesquiterpene Lactone, Suppresses Skin Cancer via Induction of Apoptosis and Blockage of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Costunolide induces apoptosis and inhibits migration and invasion in H1299 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Costunolide causes mitotic arrest and enhances radiosensitivity in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of C15H20O2 Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of compounds with the molecular formula C15H20O2. This class of compounds includes several biologically active sesquiterpene lactones that have demonstrated significant cytotoxic effects against various cancer cell lines. This document details the cytotoxic profiles of prominent this compound compounds, outlines the experimental protocols for assessing cytotoxicity, and illustrates the key signaling pathways involved in their mechanism of action.

Introduction to this compound Sesquiterpene Lactones

Sesquiterpene lactones are a class of naturally occurring compounds characterized by a 15-carbon skeleton and a lactone ring. Many of these compounds, particularly those with the molecular formula this compound, have garnered considerable interest in oncology research due to their potent cytotoxic and anti-inflammatory properties. The biological activity of many sesquiterpene lactones is attributed to the presence of an α-methylene-γ-lactone moiety, which can interact with nucleophilic groups in biological macromolecules, thereby modulating various cellular processes. This guide will focus on the cytotoxicity of two well-studied this compound compounds, Parthenolide and Costunolide, with additional data on other related sesquiterpene lactones.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. The following tables summarize the IC50 values for Parthenolide and Costunolide against a range of human cancer cell lines.

Table 1: Cytotoxicity of Parthenolide (this compound) in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |

| A549 | Lung Carcinoma | 4.3 | Not Specified |

| TE671 | Medulloblastoma | 6.5 | Not Specified |

| HT-29 | Colon Adenocarcinoma | 7.0 | Not Specified |

| SiHa | Cervical Cancer | 8.42 ± 0.76 | 48 |

| MCF-7 | Breast Cancer | 9.54 ± 0.82 | 48 |

| GLC-82 | Non-small Cell Lung Cancer | 6.07 ± 0.45 | Not Specified |

| H1650 | Non-small Cell Lung Cancer | 9.88 ± 0.09 | Not Specified |

| H1299 | Non-small Cell Lung Cancer | 12.37 ± 1.21 | Not Specified |

| PC-9 | Non-small Cell Lung Cancer | 15.36 ± 4.35 | Not Specified |

| KOPN8 | Acute Lymphoblastic Leukemia | 2 | 72 |

| RAJI | Burkitt's Lymphoma | 2 | 72 |

| CEM | Acute Lymphoblastic Leukemia | 3 | 72 |

| 697 | Acute Lymphoblastic Leukemia | 4 | 72 |

| MOLT-4 | Acute Lymphoblastic Leukemia | 6 | 72 |

| JURKAT | Acute Lymphoblastic Leukemia | 12 | 72 |

Table 2: Cytotoxicity of Costunolide (this compound) in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |

| MCF-7 | Breast Cancer | 40 | Not Specified |

| MDA-MB-231 | Breast Cancer | 40 | Not Specified |

| SK-BR-3 | Breast Cancer | 12.76 | Not Specified |

| T47D | Breast Cancer | 15.34 | Not Specified |

| H1299 | Non-small Cell Lung Cancer | 23.93 | 24 |

| YD-10B | Oral Cancer | 9.2 | 24 |

| Ca9-22 | Oral Cancer | 7.9 | 24 |

| YD-9 | Oral Cancer | 39.6 | 24 |

| HCT116 | Colon Cancer | Not Specified | Not Specified |

Experimental Protocols for Cytotoxicity Screening

The following are detailed methodologies for two common colorimetric assays used to determine the cytotoxicity of this compound compounds: the MTT and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method to assess cell viability and proliferation. It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

Lactate (B86563) Dehydrogenase (LDH) Assay